1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one
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Overview
Description
1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one is an organic compound with the molecular formula C13H11F2NO It is characterized by the presence of a pyrrole ring substituted with difluoro groups and a phenyl ring attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one typically involves the reaction of 3,4-difluoropyrrole with a suitable phenylpropanone derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoro groups on the pyrrole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(3,4-difluoro-1H-pyrrol-1-yl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and pyrrole ring play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene: This compound shares the difluoro-pyrrole structure but includes a titanium center, making it useful in different catalytic applications.
4-(1H-pyrrol-1-yl)aniline: This compound lacks the difluoro groups and propanone moiety, resulting in different chemical properties and applications.
Uniqueness
The presence of both difluoro groups and a propanone moiety allows for versatile chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C13H11F2NO |
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Molecular Weight |
235.23 g/mol |
IUPAC Name |
1-[4-(3,4-difluoropyrrol-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C13H11F2NO/c1-2-13(17)9-3-5-10(6-4-9)16-7-11(14)12(15)8-16/h3-8H,2H2,1H3 |
InChI Key |
IGDGHORBJUBANI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2C=C(C(=C2)F)F |
Origin of Product |
United States |
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